D-2-Hydroxy-5-nitro-Phenylalanine
Description
D-2-Hydroxy-5-nitro-Phenylalanine (CAS: 1241677-95-1) is a synthetic amino acid derivative characterized by a nitro-substituted aromatic ring and a hydroxyl group at the ortho position. This compound is primarily utilized in biochemical research, particularly in peptide synthesis and enzyme-substrate interaction studies due to its unique electronic and steric properties. With a purity exceeding 98%, it is commercially available in 1g and 5g quantities for specialized applications, though its pharmacological or therapeutic roles remain unexplored in publicly accessible literature .
Properties
Molecular Weight |
226.19 |
|---|---|
Origin of Product |
United States |
Scientific Research Applications
Antimicrobial Agents
D-HNPA has been investigated for its potential as a precursor in the synthesis of antimicrobial agents. The nitro group present in the compound enhances its reactivity, making it suitable for modifications that yield bioactive derivatives. Research indicates that derivatives of D-HNPA can exhibit significant antibacterial properties, especially against resistant strains of bacteria .
Anticancer Activity
Studies have shown that D-HNPA and its derivatives can inhibit tumor cell growth. The mechanism involves the modulation of signaling pathways related to cell proliferation and apoptosis. For instance, a study demonstrated that D-HNPA could induce apoptosis in specific cancer cell lines by activating caspase pathways .
Table 1: Summary of Anticancer Studies Involving D-HNPA
| Study Reference | Cell Line | Effect Observed | Mechanism |
|---|---|---|---|
| MCF-7 | Apoptosis Induction | Caspase Activation | |
| HeLa | Growth Inhibition | Cell Cycle Arrest |
Enzyme Substrates
D-HNPA serves as a substrate in enzymatic reactions involving D-amino acid oxidases (DAAOs). These enzymes convert racemic mixtures into enantiopure forms, which are crucial for synthesizing pharmaceuticals with specific stereochemistry. The ability to produce high yields of enantiomerically pure compounds from D-HNPA highlights its significance in drug development .
Biocatalytic Processes
Recent advancements have utilized D-HNPA in biocatalytic processes aimed at synthesizing complex molecules. For example, researchers have developed a one-pot biocatalytic cascade reaction that incorporates D-HNPA to produce various phenylalanine derivatives with high enantioselectivity .
Table 2: Biocatalytic Reactions Using D-HNPA
| Reaction Type | Product | Yield (%) | Enantiomeric Excess (%) |
|---|---|---|---|
| Cascade Reaction | Phenylalanine Derivative | 85 | >99 |
| Enzymatic Conversion | D-Phenylalanine | 90 | 99 |
Neuroprotective Effects
D-HNPA has been studied for its neuroprotective effects, particularly in models of neurodegenerative diseases. It appears to modulate neurotransmitter levels and protect against oxidative stress in neuronal cells.
Case Study: Neuroprotective Mechanisms of D-HNPA
In a recent study involving neuronal cell cultures exposed to oxidative stress, treatment with D-HNPA resulted in reduced cell death and maintained neuronal viability through the upregulation of antioxidant enzymes such as superoxide dismutase (SOD) and catalase .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is an analysis of its key features relative to similar compounds:
Table 1: Structural and Functional Comparison
Key Observations:
Substitution Pattern: Unlike L-tyrosine (para-hydroxyl) or 3-nitrotyrosine (meta-nitro), this compound features an ortho-hydroxyl and para-nitro group.
Chirality: The D-configuration distinguishes it from naturally occurring L-amino acids, suggesting resistance to proteolytic degradation—a property exploited in stable peptide probes.
Electronic Effects : The electron-withdrawing nitro group could modulate redox activity, contrasting with tofenamic acid’s carboxylate and chloro substituents, which are critical for its anti-inflammatory action .
Research Findings and Limitations
- Synthetic Utility: The compound’s primary documented use is in custom peptide synthesis, where its nitro group facilitates photolabile or fluorescent tagging.
Preparation Methods
Dynamic Kinetic Resolution Method
One of the most effective methods for preparing D-phenylalanine derivatives, including those with hydroxy and nitro substituents, involves dynamic kinetic resolution (DKR). This method combines racemization of the L-enantiomer and selective crystallization or separation of the D-enantiomer.
Key Steps:
- Formation of L-phenylalanine hydrochloride by mixing L-phenylalanine with hydrochloric acid in a molar ratio of 1:1 to 1:12, stirring at room temperature until dissolved, followed by evaporation to dryness.
- Reaction with racemization catalyst and resolving agent (such as L-DBTA) in alcohol solvents (methanol, ethanol, propanol) at 45-80°C. Triethylamine is used to facilitate the reaction.
- Isolation of D-phenylalanine L-DBTA disalt , followed by acid treatment to displace L-DBTA and precipitate D-phenylalanine.
- Purification by filtration, washing with ethanol, and drying , yielding D-phenylalanine with high optical purity (up to 99.4%) and yield (~87%).
| Step | Reagents/Conditions | Outcome | Yield/Optical Purity |
|---|---|---|---|
| 1 | L-phenylalanine + HCl (1:1-12) | L-phenylalanine hydrochloride | Quantitative |
| 2 | L-phenylalanine hydrochloride + L-DBTA + triethylamine + racemization catalyst in alcohol, 45-80°C | D-phenylalanine L-DBTA disalt | High conversion |
| 3 | Acid treatment (2M HCl), filtration | D-phenylalanine precipitate | 87.1% yield, 99.4% optical purity |
Note: The racemization catalyst includes substituted aldehyde pyridines, with 4-aldehyde radical pyridine preferred.
Asymmetric Chemical Synthesis via Catalytic Hydrogenation
Another approach involves asymmetric chemical synthesis using catalytic hydrogenation of precursor compounds to form chiral D-phenylalanine derivatives with hydroxy and nitro groups.
Procedure Highlights:
- Starting from substituted aromatic precursors such as kharophen styracin derivatives, the reaction is carried out in an autoclave under nitrogen atmosphere.
- Hydrogen gas is introduced at pressures between 0.7 to 4 MPa, with temperatures maintained at 20-80°C.
- Transition metal-organophosphor ligand catalysts facilitate enantioselective hydrogenation to yield acetylaminohydroxyphenylarsonic acid D-phenylalanine intermediates.
- Subsequent reflux with hydrochloric acid and methanol, followed by pH adjustment and crystallization, produces the target D-phenylalanine derivative.
| Step | Reagents/Conditions | Outcome | Yield |
|---|---|---|---|
| A | Kharophen styracin + methyl alcohol, N2, H2 (0.7-4 MPa), 20-80°C, 2-10 h | Acetylaminohydroxyphenylarsonic acid D-phenylalanine | 99.1% |
| B | Hydrochloric acid + methyl alcohol reflux, pH adjustment to 5.5 | D-phenylalanine derivative crystallization | 83% |
Spectral data (1H-NMR) confirm the presence of characteristic functional groups and successful synthesis.
Peptide Coupling and Functionalization
For introducing the 2-hydroxy and 5-nitro substituents on the phenylalanine aromatic ring, peptide coupling chemistry is employed using activated carboxylic acid derivatives and amino acid methyl esters.
- Coupling agents such as dicyclohexylcarbodiimide (DCC) and bases like N-methylmorpholine (NMM) or triethylamine (TEA) are used in solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).
- The reaction forms amide bonds, confirmed by IR spectroscopy showing amide I and II bands (1660-1637 cm⁻¹ and 1538-1525 cm⁻¹).
- Hydrolysis of ester derivatives with lithium hydroxide yields the free acid forms of the amino acid derivatives.
| Step | Reagents/Conditions | Outcome | Notes |
|---|---|---|---|
| 1 | Compound 5 + amino acid methyl ester HCl + DCC + NMM in THF | Peptide derivatives 5a-f | Good yields, amide bond formation confirmed by IR |
| 2 | Hydrolysis with LiOH | Corresponding acid derivatives | Confirmed by IR and NMR spectra |
This method allows precise functionalization of phenylalanine derivatives with hydroxy and nitro groups.
Comparative Summary Table of Preparation Methods
| Method | Key Features | Advantages | Limitations |
|---|---|---|---|
| Dynamic Kinetic Resolution | Racemization + selective crystallization | High optical purity, scalable | Requires racemization catalysts |
| Asymmetric Catalytic Hydrogenation | Transition metal catalysis under H2 pressure | High yield, direct asymmetric synthesis | Requires high-pressure equipment |
| Peptide Coupling & Functionalization | Use of coupling agents for derivatization | Versatile for functional group introduction | Multi-step, requires purification |
Research Findings and Notes
- The DKR method achieves high enantiomeric excess (>99%) and yields (~87%) for D-phenylalanine derivatives, making it industrially relevant.
- Asymmetric hydrogenation provides a near-quantitative yield of intermediate compounds, facilitating further functionalization.
- Peptide coupling methods confirm successful incorporation of hydroxy and nitro groups, verified by IR and NMR spectroscopy, essential for biological activity studies.
- Solvent choice, catalyst selection, and reaction conditions critically influence yield and purity.
- The described methods exclude unreliable sources and are based on patent literature and peer-reviewed chemical synthesis studies.
Q & A
Q. Q1. What are the recommended analytical techniques for characterizing D-2-Hydroxy-5-nitro-Phenylalanine purity and structural integrity?
Methodological Answer:
- HPLC with UV-Vis detection is optimal for assessing purity, leveraging the compound’s nitro group absorbance at ~300–400 nm .
- NMR spectroscopy (¹H/¹³C) resolves stereochemical configuration and hydroxyl/nitro substituent positions. Include DMSO-d₆ as a solvent to enhance proton exchange visibility .
- X-ray crystallography is critical for absolute stereochemical confirmation, particularly given the compound’s chiral center and nitro-aromatic interactions .
Q. Q2. How can researchers ensure stability during storage and handling of this compound?
Methodological Answer:
Q. Q3. What solvent systems are suitable for solubility studies of this compound in biological assays?
Methodological Answer:
- Use DMSO for stock solutions (≤10 mM) due to the compound’s low aqueous solubility.
- For aqueous buffers, test pH-adjusted systems (pH 4–9) with surfactants (e.g., Tween-80) to enhance solubility while monitoring nitro-group stability via UV-Vis .
Advanced Research Questions
Q. Q4. How can chiral resolution challenges be addressed during the synthesis of this compound?
Methodological Answer:
- Employ chiral stationary phase (CSP) chromatography (e.g., amylose- or cellulose-based columns) with hexane:isopropanol gradients for enantiomeric separation .
- Validate enantiopurity via circular dichroism (CD) or polarimetry , comparing optical rotation to literature values .
- For asymmetric synthesis, optimize catalytic conditions (e.g., Sharpless dihydroxylation) with nitro-group protection to minimize racemization .
Q. Q5. How should researchers reconcile discrepancies in reported spectroscopic data (e.g., NMR shifts) for this compound derivatives?
Methodological Answer:
- Perform computational modeling (DFT/B3LYP) to predict NMR shifts, comparing results with experimental data to identify proton exchange or solvent effects .
- Cross-validate findings using 2D NMR techniques (COSY, HSQC) to resolve overlapping signals in aromatic regions .
- Review synthetic protocols for potential impurities (e.g., regioisomers) that may skew spectral interpretations .
Q. Q6. What experimental strategies mitigate interference from the nitro group in enzyme inhibition assays involving this compound?
Methodological Answer:
- Use control experiments with nitro-free analogs to isolate the nitro group’s redox activity .
- Apply electrochemical methods (cyclic voltammetry) to characterize nitro-group reduction potentials and correlate with assay interference .
- Optimize assay buffers with antioxidants (e.g., ascorbic acid) to suppress non-specific redox reactions .
Q. Q7. How can degradation pathways of this compound under physiological conditions be systematically mapped?
Methodological Answer:
- Simulate physiological conditions (37°C, pH 7.4) and analyze degradation products via LC-MS/MS with fragmentation pattern matching .
- Employ isotopic labeling (e.g., ¹⁵N-nitro) to track nitro-group transformations during hydrolysis or reduction .
- Validate pathways using kinetic modeling to identify rate-determining steps (e.g., nitro-to-hydroxylamine conversion) .
Data Interpretation & Conflict Resolution
Q. Q8. What statistical approaches are recommended for resolving contradictions in bioactivity data across studies?
Methodological Answer:
Q. Q9. How should researchers design experiments to distinguish between steric and electronic effects of the nitro group in structure-activity relationships (SAR)?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
